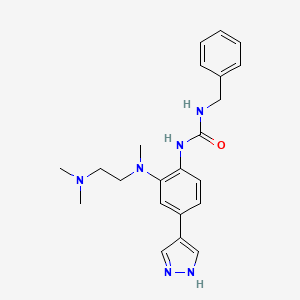

Antimalarial agent 34

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antimalarial agent 34 is a novel compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in developing countries. The compound has shown promising results in preclinical studies, demonstrating high efficacy against Plasmodium falciparum, the most deadly malaria parasite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 34 involves multiple steps, starting with the preparation of key intermediates. One common route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form dihydropyrimidines . The reaction conditions typically involve heating the mixture at 80°C for several hours.

Industrial Production Methods

For industrial production, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions

Antimalarial agent 34 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further tested for antimalarial activity .

Applications De Recherche Scientifique

Antimalarial agent 34 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on Plasmodium parasites at different life stages.

Medicine: Potential therapeutic agent for treating malaria, especially in drug-resistant cases.

Industry: Used in the development of new antimalarial drugs and formulations.

Mécanisme D'action

The mechanism of action of Antimalarial agent 34 involves disrupting the parasite’s ability to synthesize essential proteins. The compound binds to the enzyme dihydrofolate reductase, inhibiting its activity and preventing the synthesis of tetrahydrofolate, a critical cofactor in DNA synthesis . This leads to the death of the parasite and the resolution of the infection.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroquine: A widely used antimalarial drug that targets the parasite’s heme detoxification pathway.

Artemisinin: A potent antimalarial that generates free radicals to damage parasite proteins.

Mefloquine: Another antimalarial that disrupts the parasite’s ability to metabolize hemoglobin.

Uniqueness

Antimalarial agent 34 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine and mefloquine, which have seen widespread resistance, this compound remains effective against resistant strains of Plasmodium falciparum .

Propriétés

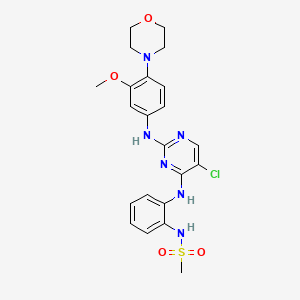

Formule moléculaire |

C22H25ClN6O4S |

|---|---|

Poids moléculaire |

505.0 g/mol |

Nom IUPAC |

N-[2-[[5-chloro-2-(3-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(7-8-19(20)29-9-11-33-12-10-29)25-22-24-14-16(23)21(27-22)26-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |

Clé InChI |

ZZGIFZFFFHTUCU-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3NS(=O)(=O)C)Cl)N4CCOCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)

![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)

![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)